For-Ala-Gly-Ser-Glu-OH
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Overview
Description
For-Ala-Gly-Ser-Glu-OH is a pentapeptide composed of the amino acids formyl-alanine, glycine, serine, and glutamic acid. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.
Scientific Research Applications
For-Ala-Gly-Ser-Glu-OH has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of For-Ala-Gly-Ser-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first amino acid: The formyl-alanine is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid (glycine) is coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for serine and glutamic acid.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
For-Ala-Gly-Ser-Glu-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the hydroxyl group of serine.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Reagents like carbodiimides for coupling reactions.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptide fragments.
Oxidation: Results in oxidized amino acid residues.
Substitution: Yields modified peptides with altered functional groups.
Mechanism of Action
The mechanism of action of For-Ala-Gly-Ser-Glu-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Ala-Gly-Ser: A tripeptide composed of alanine, glycine, and serine.
Gly-Ser-Glu: A tripeptide composed of glycine, serine, and glutamic acid.
Ala-Gly-Glu: A tripeptide composed of alanine, glycine, and glutamic acid.
Uniqueness
For-Ala-Gly-Ser-Glu-OH is unique due to its specific sequence and the presence of the formyl group on alanine. This modification can influence the peptide’s stability, solubility, and biological activity, making it distinct from other similar peptides.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-formamidopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O9/c1-7(16-6-20)12(24)15-4-10(21)17-9(5-19)13(25)18-8(14(26)27)2-3-11(22)23/h6-9,19H,2-5H2,1H3,(H,15,24)(H,16,20)(H,17,21)(H,18,25)(H,22,23)(H,26,27)/t7-,8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTWSAMSPAJZLQ-CIUDSAMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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